4-Benzyl-7-nitro-3-phenyl-4H-1,2,4-benzoxadiazine
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Overview
Description
4-Benzyl-7-nitro-3-phenyl-4H-1,2,4-benzoxadiazine is a chemical compound that belongs to the class of benzoxadiazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzoxadiazine ring substituted with benzyl, nitro, and phenyl groups, which contribute to its unique chemical behavior.
Preparation Methods
The synthesis of 4-Benzyl-7-nitro-3-phenyl-4H-1,2,4-benzoxadiazine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoxadiazine precursor followed by the introduction of benzyl and phenyl groups through substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
4-Benzyl-7-nitro-3-phenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted benzoxadiazine derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an antimicrobial agent, given its ability to disrupt bacterial cell walls and inhibit microbial growth.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-7-nitro-3-phenyl-4H-1,2,4-benzoxadiazine involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the benzyl and phenyl groups can enhance the compound’s binding affinity to specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Benzyl-7-nitro-3-phenyl-4H-1,2,4-benzoxadiazine can be compared with other benzoxadiazine derivatives, such as:
4-Benzyl-7-nitro-3-methyl-4H-1,2,4-benzoxadiazine: Similar in structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
4-Benzyl-7-nitro-3-ethyl-4H-1,2,4-benzoxadiazine: Contains an ethyl group, which can affect its reactivity and interactions with biological molecules.
Properties
CAS No. |
61773-31-7 |
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Molecular Formula |
C20H15N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-benzyl-7-nitro-3-phenyl-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)26-21-20(16-9-5-2-6-10-16)22(18)14-15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
QOASEUHFXVMMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])ON=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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